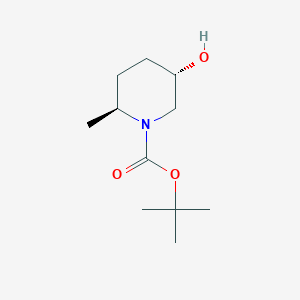

(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIXYMAYESKVIK-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1946010-85-0 | |

| Record name | tert-butyl (2S,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperidine-1-carboxylate with an appropriate oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce simpler piperidine derivatives. Substitution reactions can result in a wide range of functionalized piperidine compounds .

Aplicaciones Científicas De Investigación

Example Synthesis Pathway

A common synthetic route involves the use of chiral catalysts to facilitate the formation of the desired stereoisomer while minimizing the formation of unwanted byproducts.

Biological Activities

Research has demonstrated that (2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Studies indicate that it may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of (2S,5S)-tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate resulted in significant reductions in neuronal cell death and improved cognitive function compared to control groups .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively scavenges free radicals, suggesting its utility as a dietary supplement or therapeutic agent to combat oxidative damage .

Therapeutic Applications

Given its biological activities, (2S,5S)-tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate has potential applications in:

- Drug Development : As a lead compound for designing new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Nutraceuticals : Its antioxidant properties position it as a promising ingredient in health supplements aimed at reducing oxidative stress.

Mecanismo De Acción

The mechanism of action of (2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Functional Group and Reactivity Differences

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enables hydrogen bonding and participation in oxidation or esterification reactions, whereas the amino group in the (2R,5S)-analog allows for salt formation or nucleophilic substitution.

- Ketone vs. Hydroxyl: The dioxopiperidine derivative exhibits enhanced electrophilicity at the ketone positions, making it reactive toward nucleophiles (e.g., enolate chemistry), unlike the hydroxyl group in the target compound.

- Cyano vs.

Stereochemical and Conformational Impact

The (2S,5S) configuration of the target compound distinguishes it from stereoisomers like (2R,5S) -amino derivatives , which may exhibit divergent biological activity or crystallization behavior. For example, the (2R,5S)-amino analog could adopt a distinct spatial arrangement in enzyme-binding pockets due to its methyl and amino group orientation.

Physicochemical Properties

Research and Application Insights

- Pharmaceutical Intermediates : The hydroxyl group in the target compound makes it a versatile intermediate for prodrug synthesis or chiral resolution , contrasting with the dioxopiperidine derivative’s utility in ketone-based drug scaffolds .

- Structure–Activity Relationship (SAR) : Fluorinated analogs like compound 7 are prioritized in kinase inhibitor studies, whereas the target compound’s hydroxyl group may favor interactions with polar binding sites (e.g., serine proteases).

Actividad Biológica

(2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate, with the CAS number 1946010-85-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 215.29 g/mol

- Purity : ≥97%

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxy group, which are crucial for its biological activity.

The biological activity of (2S,5S)-tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Key Biological Activities

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

- Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective effects in models of neurodegenerative diseases.

- Antimicrobial Properties : There are indications of antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Table 1: Summary of Biological Activities

Detailed Findings

-

Antioxidant Activity :

- A study demonstrated that (2S,5S)-tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting its role in mitigating oxidative stress.

-

Neuroprotective Effects :

- In vitro experiments showed that treatment with the compound led to a decrease in apoptosis markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.

-

Antimicrobial Properties :

- The compound displayed notable efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high stereochemical purity in the preparation of (2S,5S)-tert-Butyl 5-hydroxy-2-methylpiperidine-1-carboxylate?

- Methodological Answer :

- Use chiral starting materials (e.g., Garner’s aldehyde derivatives) or enantioselective catalysts to control stereochemistry.

- Employ nucleophilic addition-cyclization sequences, as demonstrated in the synthesis of related dihydropyridine intermediates .

- Validate stereochemical outcomes using chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments .

- Protect the hydroxy group with tert-butyloxycarbonyl (Boc) or acetyl groups during multi-step syntheses to prevent undesired side reactions .

Q. How can the hydroxy group in this compound be selectively functionalized for downstream applications?

- Methodological Answer :

- Utilize orthogonal protecting groups (e.g., acetyl or benzyl) to temporarily mask the hydroxy group, enabling subsequent reactions at other sites .

- For oxidation to ketones, employ Swern or Dess-Martin conditions under inert atmospheres to avoid over-oxidation .

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm selective functionalization .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm backbone structure and coupling constants (e.g., -values for vicinal protons to determine axial/equatorial configurations) .

- X-ray crystallography : Resolve absolute stereochemistry by co-crystallizing with heavy atoms or chiral auxiliaries .

- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretches from the Boc group at ~1680–1720 cm) .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., unexpected NOE correlations) be resolved?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations and identify conformational isomers .

- Compare experimental data with density functional theory (DFT)-calculated NMR chemical shifts to validate assignments .

- Re-evaluate reaction conditions (e.g., solvent polarity, temperature) that may influence rotamer populations .

Q. What experimental design principles optimize the compound’s yield in large-scale syntheses while retaining stereoselectivity?

- Methodological Answer :

- Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions .

- Use flow chemistry to enhance heat/mass transfer and reduce side reactions in exothermic steps (e.g., cyclization reactions) .

- Monitor reaction kinetics via in-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Q. How does the stereochemistry of the hydroxy and methyl groups influence biological activity in polyhydroxylated piperidine derivatives?

- Methodological Answer :

- Synthesize all four stereoisomers and compare their inhibitory effects in biological assays (e.g., enzyme inhibition or receptor binding) .

- Use molecular docking simulations to predict interactions between the compound’s stereocenters and target proteins (e.g., viral polymerases) .

- Validate hypotheses with site-directed mutagenesis studies on the target protein .

Q. What strategies mitigate degradation of the Boc-protected intermediate under acidic or basic conditions?

- Methodological Answer :

- Stabilize the Boc group by using mild deprotection agents (e.g., TFA in dichloromethane at 0°C instead of HCl in dioxane) .

- Introduce steric hindrance near the Boc group via substituents (e.g., tert-butyl) to slow hydrolysis .

- Monitor degradation pathways using accelerated stability studies (40°C/75% RH) and LC-MS to identify decomposition products .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and observed optical rotation values?

- Methodological Answer :

- Confirm enantiomeric purity via chiral HPLC with a cellulose-based column and polarimetric detection .

- Rule out solvent or concentration effects by measuring optical rotations in multiple solvents (e.g., CHCl, MeOH) .

- Cross-reference with literature data for structurally analogous compounds .

Applications in Drug Discovery

Q. What role does this compound serve as a building block for antiviral or anticancer agents?

- Methodological Answer :

- Use the hydroxy group as a handle for conjugation with pharmacophores (e.g., fluorophores, peptide mimetics) via Mitsunobu or SN2 reactions .

- Evaluate cytotoxicity and pharmacokinetic properties in cell-based assays (e.g., hepatic clearance in microsomal models) .

- Compare bioavailability of Boc-protected vs. deprotected derivatives in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.